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Compound of Interest

Compound Name: Medelamine B

Cat. No.: B1244805

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel
synthetic analogs of Medelamine B, a promising new cytotoxic agent. The data presented
herein is intended to guide future drug discovery and optimization efforts by elucidating the key
structural motifs responsible for its biological activity.

Comparative Analysis of Medelamine B Analogs

The cytotoxic activity of Medelamine B and its analogs was evaluated against the human
colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) was
determined for each compound, and the results are summarized in the table below. The core
structure of Medelamine B, a substituted triazine, was systematically modified to probe the
influence of different functional groups on its cytotoxic potential.
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IC50 (M)
Compound R1 Group R2 Group R3 Group against HCT-
116
Medelamine B -NH2 -NH2 -NH-Ph 152+1.8
Analog 1 -OH -NH2 -NH-Ph > 100
Analog 2 -NH2 -OH -NH-Ph > 100
Analog 3 -NH2 -NH2 -NH-Ph-4-ClI 85x0.9
Analog 4 -NH2 -NH2 -NH-Ph-4-OMe 25.1+£23
Analog 5 -NH2 -NH2 -NH-CH2-Ph 458+ 4.1
Analog 6 -NH-CH3 -NH2 -NH-Ph 189=+21

Key Findings:

e The primary amino groups at the R1 and R2 positions appear to be crucial for activity, as
their replacement with hydroxyl groups (Analogs 1 and 2) resulted in a complete loss of
cytotoxicity.

o Modifications to the R3 phenylamino substituent significantly impacted potency. The addition
of an electron-withdrawing group (Analog 3, -Cl) enhanced cytotoxicity, while an electron-
donating group (Analog 4, -OMe) decreased it.

« Altering the linker between the phenyl group and the triazine core (Analog 5) was detrimental
to the activity.

» Methylation of one of the primary amino groups (Analog 6) resulted in a slight decrease in
activity compared to the parent compound.

Experimental Protocols
MTT Cytotoxicity Assay

The cytotoxic activity of the Medelamine B analogs was determined using the 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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e Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 103 cells per
well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

e Compound Treatment: The cells were then treated with various concentrations of
Medelamine B and its analogs (ranging from 0.1 to 100 uM) for 48 hours.

o MTT Addition: Following the treatment period, 20 puL of MTT solution (5 mg/mL in PBS) was
added to each well, and the plates were incubated for an additional 4 hours.

e Formazan Solubilization: The medium was removed, and 150 pL of dimethyl sulfoxide
(DMSO) was added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader.

» Data Analysis: The percentage of cell viability was calculated relative to the untreated control
cells. The IC50 values were determined by plotting the percentage of viability against the log
of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Structure-Activity Relationship of Medelamine B Analogs.

Caption: Proposed Signaling Pathway for Medelamine B-Induced Apoptosis.

« To cite this document: BenchChem. [Structure-Activity Relationship of Medelamine B
Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244805#structure-activity-relationship-of-
medelamine-b-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4/ 4 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1244805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

